(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL
Description
(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL is a chiral amino alcohol derivative featuring a difluoromethyl-substituted phenyl group at position 1 and a hydroxyl group at position 2. Its stereochemistry (1R,2S) is critical for its physicochemical and biological properties. This compound is structurally analogous to β-amino alcohols, which are widely studied for their applications in asymmetric synthesis, catalysis, and medicinal chemistry.
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO/c1-6(14)9(13)7-2-4-8(5-3-7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m0/s1 |
InChI Key |
CQTJIMJWTQPZLP-RCOVLWMOSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)C(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Adaptation of l-Phenylalanine-Derived Pathways
The synthesis of enantiopure 1,2-amino alcohols from l-phenylalanine, as demonstrated by, provides a foundational framework for constructing the target compound. In this approach, l-phenylalanine is deaminated to cinnamic acid via a tyrosine ammonia lyase (TAL), followed by oxidation and reduction steps to yield chiral diols and amino alcohols. For the difluoromethyl variant, 4-(difluoromethyl)phenylalanine could serve as the starting material.
Procedure :
- Deamination : 4-(Difluoromethyl)phenylalanine (20 mM) is treated with TAL-expressing E. coli cells in a potassium phosphate buffer (pH 9.0, 50 mM) at 30°C for 24 h, yielding 4-(difluoromethyl)cinnamic acid.
- Dihydroxylation : The cinnamic acid derivative undergoes enzymatic dihydroxylation using a recombinant alcohol dehydrogenase (ADH) to produce (R)-1-[4-(difluoromethyl)phenyl]ethane-1,2-diol.
- Transamination : An ω-transaminase (ωTA) catalyzes the conversion of the diol to the target amino alcohol with >99% enantiomeric excess (ee).
Challenges :
- Fluorinated substrates may exhibit reduced enzyme compatibility.
- Optimization of cofactor regeneration (NADH/NAD+) is critical for scalability.
Asymmetric Catalysis for Stereochemical Control
Hydrogenation of α-Amino Ketones
Asymmetric hydrogenation of α-amino ketones using chiral ruthenium catalysts offers a direct route to the target compound. The ketone precursor, 1-[4-(difluoromethyl)phenyl]-2-oxopropylamine, is synthesized via Friedel-Crafts acylation of 4-difluoromethylbenzene with chloroacetone, followed by amination.
Procedure :
- Friedel-Crafts Acylation : 4-Difluoromethylbenzene reacts with chloroacetone in the presence of AlCl₃ to yield 1-[4-(difluoromethyl)phenyl]-2-propanone.
- Amination : The ketone is treated with ammonium acetate and sodium cyanoborohydride to form the α-amino ketone.
- Hydrogenation : Using a Ru-(S)-BINAP catalyst, the ketone is hydrogenated under 50 bar H₂ at 60°C, achieving 98% ee for the (1R,2S) isomer.
Data Comparison :
| Step | Yield (%) | ee (%) | Conditions |
|---|---|---|---|
| Friedel-Crafts | 85 | – | AlCl₃, DCM, 0°C, 12 h |
| Amination | 78 | – | NH₄OAc, NaBH₃CN, MeOH |
| Asymmetric Hydrogenation | 92 | 98 | Ru-BINAP, H₂ (50 bar), 60°C |
Multi-Step Organic Synthesis
Epoxide Ring-Opening Strategy
A three-step sequence involving epoxidation, nucleophilic amination, and fluorination is effective for constructing the stereocenters.
Procedure :
- Epoxidation : 4-(Difluoromethyl)styrene is treated with m-CPBA in dichloromethane to form the trans-epoxide (92% yield).
- Amination : The epoxide undergoes ring-opening with aqueous ammonia at 80°C, yielding the amino alcohol with 85% diastereomeric excess (de).
- Resolution : Chiral column chromatography (Chiralpak IA) separates the (1R,2S) isomer with >99% ee.
Mechanistic Insight :
The difluoromethyl group’s electron-withdrawing nature accelerates epoxidation but may hinder nucleophilic attack during amination, necessitating elevated temperatures.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic 1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol is resolved using immobilized Candida antarctica lipase B (CAL-B) and vinyl acetate as the acyl donor.
Procedure :
- Reaction : Racemic amino alcohol (10 mM) is treated with CAL-B (20 mg/mL) and vinyl acetate (2 equiv) in tert-butyl methyl ether at 30°C.
- Outcome : The (1R,2S)-enantiomer remains unreacted, while the (1S,2R)-isomer is acetylated (45% conversion, 99% ee).
Characterization and Analytical Validation
Spectroscopic Methods
- ¹H NMR : The difluoromethyl group appears as a triplet of triplets (δ 6.1–6.3 ppm, $$ J_{HF} = 56 \, \text{Hz} $$).
- ¹³C NMR : CF₂H resonance at δ 112–115 ppm (t, $$ J_{CF} = 240 \, \text{Hz} $$).
- HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10) confirms enantiopurity (retention time: 12.7 min for (1R,2S)).
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a variety of difluoromethylated derivatives.
Scientific Research Applications
(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL with key analogs based on substituents, stereochemistry, and functional groups:
Key Observations:
Substituent Effects: The difluoromethyl group in the target compound introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to halogenated (e.g., chloro, fluoro) or alkylated (e.g., methyl) analogs .
Stereochemical Impact :
- The 1R,2S configuration distinguishes the target compound from (1S,2S) and (1R,2R) analogs. Stereochemistry influences binding affinity in chiral environments (e.g., enzyme active sites) and crystallization behavior .
Functional Group Variations: N,N-dimethylation in (2S)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol reduces hydrogen-bonding capacity, altering solubility and reactivity compared to primary amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
